1-Benzyl-5-chloro-3,3-difluoro-piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-chloro-3,3-difluoropiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2N/c13-11-6-12(14,15)9-16(8-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMUZXJSAKHWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 5 Chloro 3,3 Difluoro Piperidine
Established Synthetic Routes to 5-Halo-3,3-difluoropiperidines
A key strategy for synthesizing 5-halo-3,3-difluoropiperidines is the N-halosuccinimide-induced intramolecular cyclization of 2,2-difluoro-4-pentenylamines. researchgate.netrsc.org This approach leverages the reactivity of an alkene functional group to form the six-membered piperidine (B6355638) ring system. researchgate.net
This method stands as a pivotal process for creating 5-halo-3,3-difluoropiperidines. researchgate.netugent.be The reaction proceeds through the activation of the terminal double bond in a pentenylamine precursor by an electrophilic halogen species, which initiates an intramolecular ring-closing reaction to form the piperidine heterocycle. researchgate.net
To synthesize the target compound, N-Chlorosuccinimide (NCS) is employed as the chlorine source and cyclization initiator. researchgate.net The reaction of the precursor amine with NCS first generates an N-chloroamine intermediate. researchgate.net This intermediate is then induced to cyclize, yielding a mixture of the desired 1-benzyl-5-chloro-3,3-difluoropiperidine and a 5-(chloromethyl)pyrrolidine byproduct. researchgate.net The choice of N-halosuccinimide is critical, as different halogens can influence the reaction pathway and product distribution. For instance, using N-iodosuccinimide (NIS) leads to a rapid and exclusive formation of the 5-iodopiperidine, while N-bromosuccinimide (NBS) initially yields a mixture of brominated pyrrolidine (B122466) and piperidine products. researchgate.net
The essential starting material for this synthesis is N-benzyl-2,2-difluoro-4-pentenylamine. researchgate.netchemscene.com This precursor contains the necessary structural elements for the cyclization: the nucleophilic nitrogen atom protected by a benzyl (B1604629) group, the gem-difluoro unit, and the terminal alkene that participates in the ring formation. researchgate.net The reaction with NCS converts this amine into an N-chloroamine, which is the key reactive intermediate that undergoes the subsequent cyclization to form the final halogenated piperidine product. researchgate.net
The synthesis of 1-benzyl-5-chloro-3,3-difluoro-piperidine requires a two-step sequence under specific conditions. researchgate.net Initially, the precursor N-benzyl-2,2-difluoro-4-pentenylamine is treated with one equivalent of NCS in dichloromethane (B109758) (CH2Cl2) at 0°C for two hours to form the N-chloroamine intermediate. researchgate.net The subsequent cyclization step to yield the final product is achieved by adding a catalyst, such as tetrabutylammonium (B224687) iodide (Bu4NI), and heating the mixture in chloroform (B151607) (CHCl3) at 50°C for 15 hours. researchgate.net
Optimization strategies focus on maximizing the yield of the desired 6-membered piperidine ring over the 5-membered pyrrolidine ring. The choice of halogenating agent is a primary factor; N-iodosuccinimide provides the 5-iodopiperidine exclusively. researchgate.net For the chloro derivative, conditions are tailored to favor the formation of the piperidine, which can be isolated in high yield after chromatographic purification. researchgate.net
| Halogen (X) | N-Halosuccinimide | Initial Reaction Conditions | Cyclization Conditions | Product(s) | Isolated Yield of Piperidine (8) |
|---|---|---|---|---|---|
| Cl | NCS | 1 equiv. NCS, CH2Cl2, 0°C, 2h | 0.1 equiv. Bu4NI, CHCl3, 50°C, 15h | 5-chloropiperidine (8a) and 5-(chloromethyl)pyrrolidine (7a) | 86% (as 8a) |
| Br | NBS | 1 equiv. NBS, CH2Cl2, rt, 2h | acetone, rt, 72h (conversion of 7b to 8b) | 5-bromopiperidine (8b) and 5-(bromomethyl)pyrrolidine (7b) | 77% (as 8b) |
| I | NIS | 1 equiv. NIS, CH2Cl2, rt, 2h | (Direct cyclization) | 5-iodopiperidine (8c) only | 82% (as 8c) |
Data derived from research on the synthesis of 5-halogenated 3,3-difluoropiperidines. researchgate.net
N-Halosuccinimide-Induced Cyclization of 2,2-Difluoro-4-pentenylamines
Alternative and Related Approaches to Fluorinated Piperidines
While direct cyclization is a primary route, other methods exist for accessing the broader class of fluorinated piperidines. These alternatives often start with a pre-formed heterocyclic ring and introduce fluorine or modify existing fluorinated rings.
An alternative and robust method for obtaining fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridines. acs.orgnih.govnih.gov This approach allows for the synthesis of a wide range of (multi)fluorinated piperidines through a cis-selective hydrogenation process. acs.orgthieme-connect.com
The reaction typically employs a commercially available heterogeneous palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)2/C), under a hydrogen gas atmosphere. acs.orgsci-hub.se A critical component for high conversion and to minimize hydrodefluorination side products is the addition of a Brønsted acid. sci-hub.se This method is noted for its simplicity and robustness, demonstrating high tolerance for air and moisture. nih.gov The process selectively reduces the fluoropyridine ring, even in the presence of other aromatic systems like benzene (B151609) rings. acs.orgnih.gov This technique provides a valuable pathway to highly sought-after fluorinated piperidine scaffolds for medicinal and agricultural research. nih.govnih.gov
| Parameter | Description |
|---|---|
| Starting Materials | Abundant and inexpensive fluoropyridines |
| Catalyst | Heterogeneous palladium catalyst (e.g., Pd(OH)2/C) |
| Key Reagents | Hydrogen gas (H2), Brønsted acid (e.g., aq HCl or H2SO4) |
| Stereoselectivity | cis-selective hydrogenation |
| Key Advantages | Robust, simple, chemoselective, tolerant to air and moisture |
Data based on research into accessing (multi)fluorinated piperidines using heterogeneous hydrogenation. acs.orgnih.govsci-hub.se
Intramolecular Cyclizations and Related Annulation Reactions
The formation of the piperidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are a powerful tool for this purpose, involving the formation of a new ring from a single molecule containing all the necessary atoms. For instance, a linear precursor containing a nitrogen atom and a suitable leaving group, appropriately distanced, can undergo cyclization to form the six-membered piperidine ring.
Annulation reactions, which involve the formation of a new ring onto an existing structure, also provide a viable pathway. nih.gov Formal cycloaddition reactions, such as [3+3] or [5+1] annulations, can be employed to construct the piperidine skeleton. researchgate.net In a hypothetical [3+3] annulation, a three-carbon synthon containing the gem-difluoro moiety could react with a three-atom component containing the nitrogen and the C5-chloro position to assemble the fluorinated piperidine core. researchgate.net These methods offer a convergent approach to complex heterocyclic systems.
| Reaction Type | Description | Relevance to Target Compound |
| Intramolecular Cyclization | A linear precursor molecule folds and reacts with itself to form the piperidine ring. | Can be used to form the core 3,3-difluoropiperidine (B1349930) structure from an acyclic precursor. |
| [3+3] Annulation | Two three-atom fragments are joined to form the six-membered ring. | A difluorinated three-carbon unit could be combined with a nitrogen-containing fragment. researchgate.net |
| [4+2] Annulation | A four-atom fragment reacts with a two-atom fragment in a cycloaddition. | Could be employed to construct the piperidine ring with the required substituents in place. nih.gov |
| [5+1] Annulation | A five-atom chain containing nitrogen reacts with a single-carbon electrophile. | A potential strategy where a difluorinated, chlorinated five-atom precursor cyclizes with a C1 unit. researchgate.net |
Exchange Fluorination Methodologies
Exchange fluorination is a common and direct method for introducing fluorine atoms into a molecule. This approach typically involves the replacement of a hydroxyl group or another halogen with fluorine. For the synthesis of this compound, a suitable precursor would be the corresponding 3-keto-piperidine derivative.
Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®, are widely used for this type of transformation. lew.ro These reagents react with a ketone to replace the carbonyl oxygen with two fluorine atoms, creating a geminal difluoro group. The reaction proceeds through a fluoro-Pummerer type mechanism. ucl.ac.uk The fluorine-chlorine exchange is another established technology, although it is more commonly applied to aliphatic molecules where anhydrous hydrogen fluoride (B91410) can be used. lew.ro
| Fluorinating Agent | Precursor Functional Group | Key Characteristics |
| Diethylaminosulfur trifluoride (DAST) | Ketone (C=O) | Effective for deoxofluorination but can be thermally unstable. |
| Deoxo-Fluor® | Ketone (C=O) | A more stable and safer alternative to DAST, suitable for larger-scale reactions. lew.ro |
| Anhydrous Hydrogen Fluoride (HF) | Halogen (e.g., Chlorine) | A versatile industrial reagent for halogen exchange, though its high acidity limits its use with sensitive molecules. lew.ro |
| Selectfluor® | Enol or Silyl Enol Ether | An electrophilic fluorinating agent that delivers "F+". lew.roscientificupdate.com |
Transformations of Functional Groups within Fluorinated Ring Systems
An alternative synthetic strategy involves the modification of an already existing fluorinated piperidine scaffold. This approach, known as functional group interconversion (FGI), allows for the late-stage introduction of the required substituents. imperial.ac.ukorganic-chemistry.org For instance, the synthesis could begin with a pre-formed 3,3-difluoropiperidine.
Subsequent steps would then focus on introducing the chloro and benzyl groups. The chlorine atom at the C-5 position could be installed via electrophilic chlorination of a suitable enamine or enolate precursor, or through nucleophilic substitution of a leaving group at that position. The final step would be the N-alkylation of the piperidine nitrogen with benzyl bromide or a related benzylating agent to yield the target compound, this compound. This modular approach is often advantageous as it allows for the synthesis of various analogues from a common intermediate.
Chiral Synthesis and Stereocontrol Strategies
The presence of a stereocenter at the C-5 position of this compound means that it can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are critical, as they often exhibit different biological activities.
Enantioenriched and Single-Diastereoisomer Synthesis of Fluorinated Piperidines
Achieving an enantioenriched synthesis of fluorinated piperidines requires the use of asymmetric methodologies. nih.gov One powerful strategy is the asymmetric hydrogenation of a fluorinated pyridine (B92270) precursor. nih.govacs.org This can be accomplished by employing a chiral catalyst or by attaching a chiral auxiliary to the substrate, which directs the hydrogenation to occur from a specific face, leading to a diastereoselective product. nih.gov After the reduction, the chiral auxiliary can be cleaved to afford the enantioenriched fluorinated piperidine. Starting from a chiral pool, such as amino acids, is another established method for constructing chiral heterocyclic systems. researchgate.net
Diastereomeric Separation Techniques (e.g., Chiral SFC, HPLC)
When an asymmetric synthesis is not employed, the resulting racemic mixture of enantiomers must be separated. Chiral chromatography is the primary tool for this purpose. chromatographytoday.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are highly effective for resolving enantiomers. chromatographytoday.comnih.gov
For fluorinated compounds, CSPs that are themselves fluorinated have shown particular promise, potentially leveraging fluorophilic interactions to enhance separation. chromatographytoday.comresearchgate.net Chiral SFC is often considered a greener and faster alternative to HPLC, using supercritical CO2 as the main mobile phase component. chromatographytoday.com
| Technique | Principle | Advantages for Fluorinated Compounds |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Well-established with a wide variety of available chiral columns. |
| Chiral SFC | Similar to HPLC but uses supercritical CO2 as the mobile phase. | Faster separations, lower solvent consumption, and can offer unique selectivity. chromatographytoday.com |
Stereochemical Control in N-Alkylation and Reductive Amination Protocols
The introduction of the benzyl group at the nitrogen atom can be achieved through direct N-alkylation or reductive amination. While N-alkylation of a secondary amine is a straightforward process, it does not typically affect the existing stereocenter at C-5. However, if the piperidine ring is formed via a reductive amination pathway, stereocontrol can be a key consideration. semanticscholar.org
For example, the double reductive amination of a 1,5-dicarbonyl precursor with benzylamine (B48309) can be used to form N-benzylpiperidines. semanticscholar.org The stereochemical outcome of the cyclization can be influenced by the choice of reducing agent and reaction conditions, potentially allowing for diastereoselective synthesis of the desired isomer.
Chemical Reactivity and Transformations of 1 Benzyl 5 Chloro 3,3 Difluoro Piperidine
Reactions Involving the N-Benzyl Moiety
The N-benzyl group primarily serves as a protecting group for the piperidine (B6355638) nitrogen. Its removal is a key step in many synthetic pathways, unmasking the secondary amine for further functionalization.
Catalytic hydrogenolysis is a standard and efficient method for the cleavage of the N-benzyl bond. This reaction involves the treatment of the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
In a specific application, 1-benzyl-5-chloro-3,3-difluoropiperidine can be debenzylated under hydrogen pressure. This process is often performed concurrently with the introduction of a new N-protecting group if the free secondary amine is sensitive or not the desired final product. For instance, the hydrogenolysis can be carried out in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to directly yield the N-Boc protected piperidine. This one-pot debenzylation-protection strategy is highly efficient. rsc.org
Detailed research has demonstrated the effectiveness of this transformation. When 1-benzyl-5-chloro-3,3-difluoropiperidine is treated with a 40 wt% loading of palladium on carbon and di-tert-butyl dicarbonate under a hydrogen atmosphere of 4.8 bar, the reaction proceeds smoothly to completion over 15 hours at room temperature, affording the N-Boc protected product in near-quantitative yield. rsc.org
Table 1: Catalytic Hydrogenolysis for N-Deprotection and Protection
| Starting Material | Reagents | Catalyst | Conditions | Product | Yield | Reference |
|---|
The benzylic carbon—the carbon atom of the benzyl (B1604629) group attached to the nitrogen—is theoretically susceptible to nucleophilic substitution reactions (SN1 and SN2). chemistrysteps.comkhanacademy.org The stability of a potential benzylic carbocation or the accessibility for a backside attack in SN2 mechanisms makes benzylic halides reactive substrates. libretexts.org
However, in the context of 1-benzyl-5-chloro-3,3-difluoro-piperidine, reactivity at the benzylic position is not the preferred pathway for nucleophilic attack. The molecule possesses a more electrophilic center at the 5-position of the piperidine ring, where the carbon is directly bonded to a good leaving group (the chloro substituent). Consequently, nucleophiles will preferentially attack the C-5 position of the piperidine ring over the benzylic carbon of the N-benzyl group. No specific examples of nucleophilic substitution at the benzylic position for this compound are prominently featured in the literature, as reactions on the piperidine ring are more synthetically relevant.
Reactivity at the Piperidine Ring
The piperidine ring, with its difluoro and chloro substituents, is the primary site of reactivity for introducing molecular diversity.
The chloro group at the C-5 position is a versatile handle for further chemical modification through substitution reactions.
The 5-chloro substituent can be readily exchanged for other halogens, such as bromine or iodine. These transformations are typically achieved via N-halosuccinimide-induced cyclization of an acyclic precursor, N-benzyl-2,2-difluoro-4-pentenamine. researchgate.net The choice of halogenating agent dictates the final halogenated piperidine.
The synthesis of the this compound itself involves reaction with N-chlorosuccinimide (NCS) followed by treatment with lithium chloride. researchgate.net By substituting NCS with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), the corresponding 5-bromo and 5-iodo analogs can be synthesized efficiently. The iodo analog forms particularly quickly and cleanly without the formation of pyrrolidine (B122466) intermediates that can occur with the other halogens. researchgate.net
Table 2: Synthesis of 5-Halogenated 1-Benzyl-3,3-difluoro-piperidine Analogs
| Halogen (X) | Reagents | Reaction Conditions | Product | Isolated Yield | Reference |
|---|---|---|---|---|---|
| Cl | 1. NCS, CH₂Cl₂ 2. LiCl, Cl(CH₂)₂Cl | 0 °C, 2 h then Δ, 60 h | This compound | 86% | researchgate.net |
| Br | NBS, CH₂Cl₂ | Room Temp, 2 h | 1-Benzyl-5-bromo-3,3-difluoro-piperidine | 77% | researchgate.net |
The carbon-halogen bond at the 5-position is the most reactive site for nucleophilic substitution on the this compound scaffold. A variety of nucleophiles can be introduced at this position to generate a wide array of functionalized piperidine derivatives.
A key example of this reactivity is the introduction of an azide (B81097) group by reaction with sodium azide (NaN₃). This reaction is a classic SN2 displacement, where the azide anion displaces the halide leaving group. The efficiency of this displacement is highly dependent on the nature of the halogen, following the expected reactivity trend I > Br > Cl for leaving group ability. Research shows that while the chloro derivative requires elevated temperatures and gives a low conversion, the iodo analog reacts smoothly at room temperature to provide the 5-azido product in excellent yield. The bromo analog offers intermediate reactivity. researchgate.net
Table 3: Nucleophilic Displacement with Sodium Azide at the 5-Position
| Starting Material (Halogen) | Reagents | Reaction Conditions | Product | Conversion | Reference |
|---|---|---|---|---|---|
| This compound (Cl) | 2 equiv. NaN₃, DMSO | 80 °C, 48 h | 5-Azido-1-benzyl-3,3-difluoro-piperidine | 25% | researchgate.net |
| 1-Benzyl-5-bromo-3,3-difluoro-piperidine (Br) | 1.1 equiv. NaN₃, DMF | Room Temp, 24 h | 5-Azido-1-benzyl-3,3-difluoro-piperidine | 100% | researchgate.net |
Modifications and Derivatization of the Piperidine Nitrogen
The nitrogen atom in the piperidine ring of this compound is a key site for chemical derivatization. Its nucleophilicity and basicity are modulated by the presence of the electron-withdrawing benzyl group and the geminal difluoro moiety.
N-alkylation reactions involve the introduction of an alkyl group onto the piperidine nitrogen. While specific experimental data for the N-alkylation of this compound is not extensively documented, the general principles of such reactions on N-substituted piperidines can be applied. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile.
The presence of the benzyl group already on the nitrogen means that further alkylation would lead to the formation of a quaternary ammonium (B1175870) salt. The reactivity in such a reaction would be influenced by the steric hindrance around the nitrogen and the electronic effects of the substituents on the piperidine ring. The gem-difluoro group at the C3 position is expected to have an electron-withdrawing effect, which could slightly decrease the nucleophilicity of the nitrogen atom compared to a non-fluorinated analog.
Table 1: General N-Alkylation Reaction Parameters
| Parameter | Description |
| Substrate | This compound |
| Reagent | Alkyl halide (e.g., methyl iodide, ethyl bromide) |
| Product | 1-Benzyl-5-chloro-3,3-difluoro-1-alkylpiperidin-1-ium halide |
| Conditions | Typically requires a suitable solvent and may be facilitated by heat. |
N-acylation involves the introduction of an acyl group to the piperidine nitrogen. Similar to N-alkylation, this reaction is a nucleophilic substitution, typically involving an acyl chloride or anhydride (B1165640) as the electrophile. For this compound, N-acylation is not a typical reaction as the nitrogen is already substituted with a benzyl group, making it a tertiary amine. N-acylation is generally more applicable to primary or secondary amines. However, under forcing conditions, cleavage of the N-benzyl group followed by acylation could potentially occur, though this is not a standard transformation. The ability of fluorine atoms to modify the basicity and hydrogen-bonding properties of amines makes fluorinated piperidines attractive targets in medicinal chemistry. nih.govresearchgate.net
Table 2: General Considerations for N-Acylation
| Consideration | Description |
| Substrate Reactivity | As a tertiary amine, this compound is not readily acylated. |
| Potential Reactions | Reactions would likely require conditions that facilitate the removal of the benzyl group. |
| Reagents | Acyl chlorides or anhydrides in the presence of a base. |
Reactivity Influenced by Geminal Difluorination
The presence of the geminal difluoro group at the C3 position significantly impacts the chemical properties and reactivity of the piperidine ring.
The introduction of a gem-difluoro group into a piperidine ring induces notable changes in its physicochemical properties compared to its non-fluorinated counterpart, 1-benzyl-5-chloro-piperidine.
Basicity: The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density on the nitrogen atom. This inductive effect leads to a decrease in the basicity (pKa) of the piperidine nitrogen. nih.gov
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can be quantified by the logarithm of the partition coefficient (LogP). The gem-difluoro group in this compound would be expected to result in a higher LogP value compared to the non-fluorinated analog. nih.gov
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Consequently, the gem-difluoro group can block metabolic oxidation at the C3 position, leading to enhanced metabolic stability of the compound. nih.govresearchgate.net
Table 3: Comparative Properties of Fluorinated vs. Non-Fluorinated Piperidines
| Property | Non-Fluorinated Analog (1-Benzyl-5-chloro-piperidine) | Gem-Difluorinated Compound (this compound) | Reference |
| Basicity (pKa) | Higher | Lower | nih.gov |
| Lipophilicity (LogP) | Lower | Higher | nih.gov |
| Metabolic Stability | Lower | Higher | nih.govresearchgate.net |
The gem-difluoro group itself is generally a stable functional group under a wide range of reaction conditions. The C-F bonds are strong and not easily cleaved. This stability is a key reason for the use of fluorination in medicinal chemistry to enhance the robustness of drug candidates. nih.gov
However, the presence of the gem-difluoro group can influence the reactivity of adjacent positions. For instance, the acidity of the protons at the C2 and C4 positions may be slightly increased due to the electron-withdrawing nature of the fluorine atoms. While the gem-difluoro group is stable, under certain harsh conditions, such as with very strong bases, elimination reactions could potentially be induced, though this is not a common transformation for saturated gem-difluorinated systems. The unique electronic properties of gem-difluoroalkenes, which can be synthesized from related precursors, make them valuable functional motifs for the synthesis of organofluorine compounds. acs.org
Spectroscopic and Structural Elucidation of 1 Benzyl 5 Chloro 3,3 Difluoro Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The ¹H NMR spectrum of 1-Benzyl-5-chloro-3,3-difluoro-piperidine, recorded in deuterated chloroform (B151607) (CDCl₃), displays a series of signals corresponding to the distinct proton environments in the molecule. rsc.org
The five aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.22-7.35 ppm. rsc.org The two benzylic protons (NCH₂Ph) are observed as two separate doublets at δ 3.60 and δ 3.64 ppm, each with a coupling constant of 13.5 Hz, indicating they are diastereotopic due to the chirality of the piperidine (B6355638) ring. rsc.org
The proton on the carbon bearing the chlorine atom (CHCl) is observed as a triplet of triplets at δ 4.04 ppm, with coupling constants of J = 11.3 Hz and 4.9 Hz. rsc.org The protons of the piperidine ring exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the fluorine atoms. The signals for these protons are found at δ 1.89 (dddd, J = 30.6, 13.1, 11.3, 6.1 Hz, 1H), δ 2.21 (t, J = 11.3 Hz, 1H), δ 2.31 (ddd, J = 27.3, 11.1, 3.3 Hz, 1H), δ 2.57-2.74 (m, 1H), δ 3.01 (t, J = 11.1 Hz, 1H), and δ 3.14 (d, J = 11.3 Hz, 1H). rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.22-7.35 | m | - | 5 x CH (aromatic) |
| 4.04 | tt | 11.3, 4.9 | CHCl |
| 3.64 | d | 13.5 | NCH₂Ph |
| 3.60 | d | 13.5 | NCH₂Ph |
| 3.14 | d | 11.3 | NCH₂CHCl |
| 3.01 | t | 11.1 | NCH₂CF₂ |
| 2.57-2.74 | m | - | CH₂ |
| 2.31 | ddd | 27.3, 11.1, 3.3 | NCH₂CF₂ |
| 2.21 | t | 11.3 | NCH₂CHCl |
| 1.89 | dddd | 30.6, 13.1, 11.3, 6.1 | CH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom in the molecule.
The carbon atoms of the benzyl group's aromatic ring typically appear in the region of δ 127-138 ppm. The benzylic carbon (NCH₂Ph) gives a signal around δ 63 ppm. The carbon atoms of the piperidine ring are influenced by the substituents. The carbon atom bonded to the chlorine (CHCl) is expected to be in the range of δ 50-60 ppm. The carbon atom bearing the two fluorine atoms (CF₂) will show a characteristic triplet due to one-bond carbon-fluorine coupling. The other methylene (B1212753) carbons of the piperidine ring will have signals in the aliphatic region of the spectrum.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Shifts and Coupling
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show signals corresponding to the two fluorine atoms. The chemical shift, multiplicity, and coupling constants would provide valuable information about the electronic environment and spatial arrangement of the fluorine atoms. However, specific ¹⁹F NMR data for this compound is not available in the cited literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT) for Connectivity and Structural Confirmation
Two-dimensional (2D) NMR techniques are instrumental in confirming the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity of the protons within the piperidine ring and the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals.
DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.
Detailed 2D NMR spectroscopic data for this compound has not been reported in the available literature.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its functional groups. rsc.org
The C-H stretching vibrations of the aromatic ring of the benzyl group are observed at 3062 and 3029 cm⁻¹. rsc.org The aliphatic C-H stretching vibrations of the piperidine ring and the benzylic methylene group appear at 2954 and 2814 cm⁻¹. rsc.org The spectrum also shows characteristic bands for C=C stretching of the aromatic ring around 1495 and 1454 cm⁻¹. rsc.org The C-F stretching vibrations, which are typically strong, are expected in the region of 1100-1000 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. rsc.org
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3062, 3029 | Aromatic C-H stretch |
| 2954, 2814 | Aliphatic C-H stretch |
| 1495, 1454 | Aromatic C=C stretch |
| 745, 700 | C-Cl stretch / Out-of-plane C-H bend |
Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy
Raman and FT-Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within a compound. For this compound, the Raman spectra would be characterized by specific vibrational modes corresponding to its distinct functional groups: the piperidine ring, the benzyl group, and the carbon-halogen bonds.
The piperidine ring itself would exhibit a series of characteristic vibrations, including C-N stretching, C-C stretching, and various bending modes (scissoring, rocking, wagging, and twisting). stellarnet.us Surface-enhanced Raman scattering (SERS) studies on piperidine have identified bands in the regions of 800-1200 cm⁻¹ for ring vibrations and C-H bending, and around 2800-3000 cm⁻¹ for C-H stretching. researchgate.net
The presence of the benzyl group introduces strong Raman signals from the aromatic ring. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net
A key feature in the Raman spectrum of this molecule would be the vibrations associated with the carbon-fluorine bonds. The C-F bond is known to produce a characteristic optical signature in the fingerprint spectral area of 500-800 cm⁻¹. nih.gov More specifically, C-F stretching vibrations in organofluorine compounds typically appear in the infrared and Raman spectra between 1000 and 1360 cm⁻¹. wikipedia.org For gem-difluoro compounds, symmetric and asymmetric stretching modes would be expected. The C-Cl stretching vibration is generally observed as a strong band in the region of 550-750 cm⁻¹.
Based on data from related compounds, a hypothetical Raman and FT-Raman peak assignment for this compound is presented below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Assignment |
| Aromatic C-H Stretch | 3050 - 3100 | Benzyl Group |
| Aliphatic C-H Stretch | 2850 - 3000 | Piperidine Ring |
| Aromatic C=C Stretch | 1400 - 1600 | Benzyl Group |
| C-F Asymmetric Stretch | 1100 - 1200 | Difluoro Group |
| C-F Symmetric Stretch | 1000 - 1100 | Difluoro Group |
| Piperidine Ring Breathing | 800 - 900 | Piperidine Ring |
| C-Cl Stretch | 600 - 750 | Chloro Group |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₄Cl F₂N), the exact mass of the molecular ion [M]⁺ can be calculated by summing the exact masses of its constituent isotopes.
The primary application of HRMS in this context is to confirm the elemental composition of the synthesized compound. By comparing the experimentally measured exact mass with the theoretically calculated mass, a high degree of confidence in the compound's identity can be achieved, often with a mass accuracy in the parts-per-million (ppm) range. rsc.org This is particularly crucial for distinguishing between isomers and compounds with similar nominal masses.
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ³⁵Cl | 34.968853 |
| ¹⁹F | 18.998403 |
| ¹⁴N | 14.003074 |
Based on these values, the theoretical exact mass of the most abundant isotopologue of the protonated molecule [M+H]⁺, C₁₂H₁₅ClF₂N⁺, can be precisely calculated.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) would provide valuable structural information.
The fragmentation pattern would likely be dominated by cleavages at the weakest bonds and the formation of stable fragments. A primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is a common fragmentation route for N-benzyl compounds. researchgate.netresearchgate.net This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, or a tropylium (B1234903) ion, also at m/z 91. nih.gov
Another significant fragmentation pathway would involve the piperidine ring. Cleavage of the ring could occur through various pathways, often initiated by the nitrogen atom. The loss of the chlorine atom or HF molecules from the fragmented piperidine ring could also be observed. The fragmentation of piperidine alkaloids often shows characteristic losses related to the substituents on the ring. scielo.br
A table of expected major fragments in the ESI-MS/MS spectrum is provided below.
| m/z | Proposed Fragment Ion | Formation Pathway |
| 244/246 | [C₁₂H₁₅ClF₂N]⁺ | Protonated Molecule [M+H]⁺ |
| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-N bond |
| 153/155 | [C₅H₈ClF₂N]⁺ | Loss of the benzyl group |
| 208/210 | [C₁₂H₁₄F₂N]⁺ | Loss of HCl |
| 224/226 | [C₁₂H₁₄ClFN]⁺ | Loss of HF |
X-ray Crystallography for Solid-State Molecular Structure
Based on studies of similar piperidine derivatives, the six-membered piperidine ring is expected to adopt a chair conformation. iucr.orgresearchgate.netnih.gov The substituents on the ring (benzyl, chloro, and difluoro groups) would occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrance. The bulky benzyl group at the N1 position would likely favor an equatorial orientation to reduce steric strain.
The positions of the chloro and difluoro groups at C5 and C3, respectively, would also be determined. The fluorine atoms in a 3,3-difluoro substituted piperidine ring can have a significant influence on the ring's conformation. In some fluorinated piperidines, an axial orientation of a fluorine atom is preferred due to hyperconjugation effects. researchgate.net
A crystal structure would also reveal intermolecular interactions in the solid state, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing. mdpi.com
| Structural Parameter | Expected Observation | Reference/Basis |
| Piperidine Ring Conformation | Chair | Common for piperidine rings iucr.orgresearchgate.net |
| N1-Benzyl Group Orientation | Equatorial | Minimization of steric hindrance |
| C-F Bond Lengths | ~1.35 Å | Typical C-F bond length wikipedia.org |
| C-Cl Bond Length | ~1.78 Å | Typical C-Cl bond length |
| Intermolecular Interactions | Van der Waals forces | Packing of molecules in the crystal lattice |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores within a molecule determine the wavelengths at which it absorbs light. msu.edu
For this compound, the primary chromophore is the benzyl group. The benzene ring exhibits characteristic absorption bands in the UV region. Typically, benzene and its simple derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 255 nm. msu.edu The presence of the piperidine ring as a substituent on the benzyl group would likely cause a slight shift in the position and intensity of these bands. The absorption spectrum of the benzyl cation has been observed to have a strong band around 303 nm. rsc.org
The chloro and difluoro substituents on the piperidine ring are not expected to act as significant chromophores in the near-UV region. Therefore, the UV-Vis spectrum of this compound is predicted to be dominated by the electronic transitions of the benzyl moiety.
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π* (E2-band) | ~210 | Benzyl Group |
| π → π* (B-band) | ~260 | Benzyl Group |
Computational Investigations of 1 Benzyl 5 Chloro 3,3 Difluoro Piperidine
Chemoinformatic Analysis
Chemoinformatic tools are instrumental in predicting the physicochemical properties and molecular behavior of novel chemical entities. For 1-Benzyl-5-chloro-3,3-difluoro-piperidine, these computational approaches provide valuable insights into its potential as a drug candidate or a scaffold in medicinal chemistry.
pKa Calculations and Theoretical Basicity Modulation
The basicity of the piperidine (B6355638) nitrogen is a critical parameter influencing the pharmacokinetic and pharmacodynamic properties of this compound. Computational methods can predict the pKa value, offering a quantitative measure of its basicity. The piperidine ring, a saturated heterocycle, typically exhibits a pKa value around 11.2. However, the substituents on the ring significantly modulate this value.
The presence of electron-withdrawing groups, such as the two fluorine atoms at the 3-position and the chlorine atom at the 5-position, is expected to decrease the basicity of the piperidine nitrogen. This is due to the inductive effect (-I) of these halogen atoms, which pulls electron density away from the nitrogen, making its lone pair less available for protonation. Computational studies on fluorinated piperidines have shown that the basicity modulation is often additive and decreases with the topological distance between the fluorine substituent and the basic center. nih.gov Therefore, the geminal difluoro group at the 3-position is anticipated to have a more pronounced pKa-lowering effect than the chloro group at the 5-position.
The N-benzyl group, on the other hand, can have a more complex influence. While the benzyl (B1604629) group is generally considered to be weakly electron-withdrawing, its conformational orientation relative to the piperidine ring can affect the accessibility of the nitrogen's lone pair. Various computational software programs can be employed to calculate the theoretical pKa of this compound, providing a more precise estimation. who.int
Table 1: Predicted pKa and Basicity of Substituted Piperidines
| Compound | Substituents | Predicted pKa | Predicted Basicity |
|---|---|---|---|
| Piperidine | None | ~11.2 | Strong |
| 1-Benzylpiperidine | N-Benzyl | ~9.0 | Moderate |
| 3,3-Difluoropiperidine (B1349930) | 3,3-Difluoro | Lower than piperidine | Weak |
| This compound | N-Benzyl, 5-Chloro, 3,3-Difluoro | Significantly lower than piperidine | Weak |
Note: The pKa values are approximate and for illustrative purposes. Actual values would require specific computational calculations.
Assessment of Three-Dimensionality and Molecular Shape
The three-dimensional (3D) shape of a molecule is a key determinant of its biological activity, influencing how it interacts with protein binding sites. Unlike flat, aromatic compounds that are prevalent in many screening libraries, saturated ring systems like piperidine offer access to a greater diversity of 3D chemical space. nih.govwhiterose.ac.ukrsc.orgnih.gov
Computational techniques such as Principal Moments of Inertia (PMI) analysis can be used to quantify the 3D character of this compound. nih.govresearchgate.net A PMI plot visualizes the shape of a molecule in a triangular space defined by the vertices representing rod, disk, and sphere. It is anticipated that the substituted piperidine core of this compound will push its position in the PMI plot away from the flat "rod-disk" axis, indicating a more complex and defined 3D structure. nih.govwhiterose.ac.ukrsc.orgnih.gov
Theoretical Reaction Mechanism Studies
For instance, the synthesis of substituted piperidines often involves cyclization reactions. nih.gov Theoretical studies can elucidate the stereoselectivity of such reactions, which would be critical in controlling the relative orientations of the chloro and benzyl groups in the target molecule. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface of a reaction, identifying the most favorable reaction pathway.
Furthermore, computational studies can be used to investigate the reactivity of the final compound. For example, the mechanism of its interaction with a biological target could be modeled, providing a hypothesis for its mode of action that can be tested experimentally. Theoretical studies on reactions involving piperidine derivatives, such as the Knoevenagel condensation catalyzed by piperidine, have provided detailed mechanistic insights into the role of the piperidine nitrogen as a catalyst. acs.orgresearchgate.netacs.org
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide a comprehensive exploration of its conformational space. nih.govmdpi.comnih.govmdpi.com
The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. The presence of bulky and electronegative substituents will influence the relative energies of these conformers and the energy barriers for interconversion. An MD simulation can sample these different conformations, providing a statistical distribution of the accessible shapes of the molecule in a given environment (e.g., in a solvent or in a protein binding site).
The orientation of the N-benzyl group is another important conformational variable. The rotation around the C-N bond connecting the benzyl group to the piperidine ring can be explored through MD simulations, revealing the preferred spatial arrangement of the aromatic ring relative to the heterocyclic core. Understanding the conformational landscape of this compound is essential for rational drug design, as the biologically active conformation may not be the lowest energy conformation in isolation.
Role As a Privileged Scaffold and Advanced Building Block in Complex Molecular Architectures
Piperidine (B6355638) Ring as a Prevalent N-Heterocyclic Motif in Molecular Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to adopt a stable chair conformation, which allows for the precise three-dimensional positioning of substituents, mimicking the presentation of functional groups in peptides and other biomolecules. This structural feature is critical for achieving high-affinity and selective interactions with biological targets such as G-protein coupled receptors, ion channels, and enzymes.
The nitrogen atom within the piperidine ring is typically basic, allowing it to be protonated at physiological pH. This characteristic enhances aqueous solubility and enables the formation of crucial ionic interactions with acidic residues in protein binding pockets. Consequently, the piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a central framework in the design of novel therapeutic agents across a wide range of disease areas, including neurodegenerative disorders, cancer, and infectious diseases.
1-Benzyl-5-chloro-3,3-difluoro-piperidine as an Intermediate for Functionalized Piperidine Derivatives
This compound serves as a highly valuable and versatile synthetic intermediate. The strategic placement of geminal fluorine atoms at the C3 position offers several advantages: it lowers the pKa of the piperidine nitrogen, influencing its binding characteristics, and can enhance metabolic stability by blocking a potential site of oxidation. The benzyl (B1604629) group provides a stable protecting group for the nitrogen that can be removed under various conditions.
Crucially, the chlorine atom at the C5 position acts as a synthetic handle, a leaving group that allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This feature makes the compound a key precursor for creating libraries of diversified piperidine derivatives for further investigation.
A key synthetic route to this intermediate involves the N-halosuccinimide-induced cyclization of N-benzyl-2,2-difluoro-4-pentenamine. nih.govdigitellinc.com Treatment with N-chlorosuccinimide (NCS) initiates an electrophilic cyclization to yield the 5-chloro-3,3-difluoropiperidine derivative. organic-chemistry.org
| Entry | Halogenating Agent | Reaction Conditions | Product | Isolated Yield (%) |
| 1 | N-Chlorosuccinimide (NCS) | 1) CH2Cl2, 0°C; 2) LiCl, Cl(CH2)2Cl, Δ | This compound | 86% |
| 2 | N-Bromosuccinimide (NBS) | 1) CH2Cl2, rt; 2) Acetone, rt | 1-Benzyl-5-bromo-3,3-difluoro-piperidine | 77% |
| 3 | N-Iodosuccinimide (NIS) | CH2Cl2, rt | 1-Benzyl-5-iodo-3,3-difluoro-piperidine | 82% |
This table presents the synthesis of 5-halogenated 3,3-difluoropiperidines from a common precursor, highlighting the utility of halo-induced cyclization. Data sourced from Organic & Biomolecular Chemistry. organic-chemistry.org
Synthesis of 5-Amino-3,3-difluoropiperidines from 5-Halo-3,3-difluoropiperidines
The 5-chloro substituent in this compound is an excellent leaving group for nucleophilic substitution, providing a direct pathway to 5-amino derivatives. nih.gov The synthesis is typically achieved through a two-step sequence. First, the 5-halo-piperidine is treated with sodium azide (B81097) (NaN₃) in a solvent like DMF or DMSO to produce the corresponding 5-azido-3,3-difluoropiperidine. organic-chemistry.orgnih.gov Subsequent reduction of the azide group, commonly performed via catalytic hydrogenation using palladium on carbon (Pd/C), cleanly affords the desired 5-amino-1-benzyl-3,3-difluoropiperidine. nih.gov This transformation is highly efficient and provides access to a key functional group for further derivatization, such as amide bond formation. nih.gov
Synthesis of 5-Hydroxy-3,3-difluoropiperidines from Precursors
While the 5-halo intermediate is primarily used for nitrogen and carbon nucleophiles, a distinct but related strategy is employed for the synthesis of 5-hydroxy-3,3-difluoropiperidines. nih.govdigitellinc.com This pathway begins with 2,2-difluoro-4-pentenoic acid, which undergoes an iodolactonization reaction to form a γ-lactone. nih.govorganic-chemistry.org This lactone is then subjected to a series of transformations, including azide substitution and reduction, followed by cyclization to form a lactam. Finally, reduction of the lactam yields the target 5-hydroxy-3,3-difluoropiperidine. organic-chemistry.org This alternative route demonstrates the versatility of fluorinated building blocks in accessing differently functionalized piperidine cores. nih.gov
Contribution to Diverse Polycyclic and Spirocyclic Systems
The functional handles present on the this compound scaffold make it a valuable precursor for the construction of more complex, sterically constrained molecular architectures such as polycyclic and spirocyclic systems. These rigid structures are of great interest in drug discovery as they reduce conformational flexibility, which can lead to enhanced binding affinity and selectivity for a biological target.
The chlorine atom at the C5 position is particularly well-suited for intramolecular cyclization reactions. For instance, by attaching a suitable nucleophilic partner to the piperidine nitrogen (after debenzylation) or to a substituent at another position, an intramolecular nucleophilic substitution can forge a new ring fused or spiro-fused to the piperidine core. Furthermore, modern synthetic methods such as palladium-catalyzed intramolecular α-arylation of ketones or photoredox-catalyzed radical cyclizations can utilize aryl halide precursors to construct spirocyclic piperidines. nih.gov A strategy involving a 5-halopiperidine could be envisioned where the halogen serves as the precursor to a radical or organometallic species that triggers an intramolecular cyclization to form a spiro-fused system.
Strategic Integration into Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, involving the systematic modification of a lead compound to understand how changes in its structure affect its biological activity. The this compound scaffold is an ideal platform for such studies.
The introduction of the gem-difluoro group at the C3 position provides a stable, metabolically robust core with altered electronic properties compared to its non-fluorinated analog. The primary utility of this building block in SAR studies lies in the reactivity of the C5-chloro group. This position serves as a key diversification point, allowing chemists to readily synthesize a library of analogs by introducing a wide variety of substituents.
By reacting the chloro-intermediate with different nucleophiles (e.g., amines, thiols, alcohols, carbon nucleophiles), researchers can systematically probe the steric and electronic requirements of the target's binding pocket in that region. For example, replacing the chlorine with a series of small to large alkyl or aryl groups can map the size of a hydrophobic pocket. Introducing hydrogen bond donors or acceptors can identify key interactions with the protein. This systematic modification allows for the development of a detailed SAR model, guiding the rational design of more potent and selective drug candidates.
Strategic Impact of Fluorination on the Chemical Profile of Piperidine Derivatives
Influence of Geminal Difluorination on Ring Conformation and Stereoelectronic Effects (e.g., Gauche Effect)
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The introduction of a geminal difluoro group at the C3 position, as in 1-Benzyl-5-chloro-3,3-difluoro-piperidine, has significant consequences for the ring's conformational preferences due to stereoelectronic effects. Research on fluorinated piperidines has revealed that fluorine atoms often prefer an axial orientation, a phenomenon that contradicts the general principle that larger substituents favor the equatorial position to minimize steric hindrance. nih.govd-nb.info
This axial preference is primarily attributed to stabilizing hyperconjugative interactions. researchgate.netnih.gov Specifically, there is favorable electron donation from an anti-periplanar C-H or C-C sigma (σ) bonding orbital into the low-lying C-F sigma-antibonding (σ*) orbital. researchgate.netwikipedia.org In the case of a 3,3-difluoropiperidine (B1349930), one of the fluorine atoms can occupy an axial position, benefiting from these stabilizing interactions with the C4-H and C2-H bonds.
Furthermore, electrostatic interactions, such as charge-dipole interactions between the polarized C-F bond and the nitrogen atom (especially when protonated), can also contribute to the stabilization of specific conformers. d-nb.inforesearchgate.net The gauche effect, an attraction between adjacent electron-withdrawing groups, further influences the dihedral angles within the ring, favoring conformations where the fluorine atoms are gauche to other electronegative substituents or the nitrogen lone pair. wikipedia.orgbeilstein-journals.org In this compound, the interplay of these effects would dictate a more rigid and defined chair conformation compared to its non-fluorinated counterpart.
Table 1: Key Stereoelectronic Interactions Influencing Fluorinated Piperidine Conformation
| Interaction | Description | Consequence for this compound |
| Hyperconjugation | Donation of electron density from σ C-H or σ C-C bonds into an adjacent σ* C-F orbital. | Stabilization of conformers with an axial fluorine atom. |
| Gauche Effect | Tendency for a gauche conformation between vicinal electronegative substituents. | Influences the torsional angles involving the C-F bonds, favoring a more compact structure. |
| Charge-Dipole Interactions | Electrostatic attraction between the partial negative charge on fluorine and a partial positive charge on the nitrogen atom (or its proton). | Can further stabilize the axial orientation of a fluorine atom. |
Modulation of Nitrogen Basicity (pKa) by Fluorine Substitution
The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of highly electronegative fluorine atoms has a profound impact on this basicity. The gem-difluoro group at the C3 position in this compound significantly reduces the pKa of the nitrogen atom compared to unsubstituted 1-benzylpiperidine.
This reduction in basicity is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms. nih.gov The C-F bonds polarize the carbon skeleton, pulling electron density away from the nitrogen atom. This decrease in electron density on the nitrogen makes its lone pair less available for protonation, thereby lowering its basicity. The effect is attenuated with distance, but the proximity of the 3,3-difluoro group ensures a substantial impact. The chloro substituent at the C5 position will also contribute to this electron-withdrawing effect, further reducing the basicity.
Studies on fluorinated piperidines have consistently shown a decrease in pKa upon fluorination. nih.gov For instance, the pKa of piperidine is approximately 11.2, whereas the introduction of fluorine atoms at the 3- or 4-positions can lower this value by one to three pKa units, depending on the number and position of the fluorine atoms.
Table 2: Comparison of pKa Values for Piperidine and Fluorinated Derivatives
| Compound | Substituents | Typical Experimental pKa |
| Piperidine | None | ~11.2 |
| 4-Fluoropiperidine | 4-F | ~9.5 - 10.0 |
| 3,3-Difluoropiperidine | 3,3-di-F | ~8.0 - 8.5 |
| This compound | 1-Benzyl, 3,3-di-F, 5-Cl | Estimated to be significantly lower than 1-benzylpiperidine |
Note: The pKa for the title compound is an educated estimate based on the known effects of fluorine and chlorine substitution.
Electronic Effects of Fluorine on Neighboring Functional Groups (Inductive and Resonance Effects)
The electronic influence of fluorine is twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). chemistrysteps.comstackexchange.com
The inductive effect (-I) is the dominant electronic influence of fluorine and operates through the sigma bond framework. stackexchange.com Due to fluorine's high electronegativity, it strongly polarizes the C-F bond, creating a partial positive charge on the carbon atom. This effect is transmitted through successive bonds, decreasing with distance. In this compound, the gem-difluoro group at C3 and the chloro group at C5 will inductively withdraw electron density from the entire piperidine ring, including the nitrogen atom and the benzylic methylene (B1212753) group.
The resonance effect (+R) , also known as the mesomeric effect, involves the donation of one of fluorine's lone pairs of electrons into an adjacent p-orbital or pi-system. chemistrysteps.comkhanacademy.org However, in a saturated heterocyclic ring like piperidine, there is no conjugated pi-system for the fluorine lone pairs to delocalize into. Therefore, the resonance effect of the fluorine atoms in this context is negligible. The primary electronic impact remains the powerful inductive withdrawal of electron density. This has implications for the reactivity of the molecule, for example, by influencing the acidity of the C-H bonds adjacent to the fluorinated carbon.
Impact on Molecular Shape and Three-Dimensionality for Scaffold Diversification
The strategic placement of fluorine, particularly geminal difluorination, is a powerful tool for controlling molecular shape and enhancing the three-dimensionality of molecular scaffolds. The stereoelectronic effects discussed in section 7.1 lead to more rigid and conformationally constrained piperidine rings. nih.gov
This increased rigidity can be highly advantageous in drug design. By locking the piperidine ring into a more defined conformation, it is possible to present the substituents (the benzyl (B1604629) and chloro groups in this case) in a more specific spatial arrangement. This pre-organization can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
The introduction of the CF2 group also increases the molecule's three-dimensionality by moving away from the more planar character of sp2-hybridized systems often found in drug candidates. This increased saturation and defined 3D shape can improve physicochemical properties such as solubility and metabolic stability, while also allowing for the exploration of new chemical space. The use of fluorinated building blocks like 3,3-difluoropiperidine derivatives provides a valuable platform for scaffold diversification in the development of new therapeutic agents. researchgate.net The defined conformational preferences of these scaffolds make them predictable and useful components in rational drug design.
Q & A
Q. What are the common synthetic routes for 1-Benzyl-5-chloro-3,3-difluoro-piperidine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine core. For example:
Chlorination : Introduce chlorine at position 5 via electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to minimize side reactions .
Difluorination : Achieve 3,3-difluoro substitution via radical fluorination with Selectfluor® or by deoxofluorination of ketone intermediates (e.g., using DAST or Deoxo-Fluor) .
Benzylation : Attach the benzyl group via nucleophilic substitution (e.g., benzyl bromide in the presence of a base like K₂CO₃) .
- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical parameters for yield improvement .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Purity Analysis : Quantify impurities via HPLC with UV detection (C18 column, acetonitrile/water mobile phase, 0.1% TFA modifier) . Acceptable impurity thresholds: ≤0.5% for single impurities, ≥98% purity .
- Structural Confirmation :
- NMR : Compare experimental ¹H/¹³C-NMR shifts to reference data. For example, the 3,3-difluoro group typically shows distinct coupling patterns (²J₃,₃ ~ 15 Hz) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS .
Q. What safety protocols are recommended for handling and storing this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with oxidizing agents (risk of exothermic decomposition) .
- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
- Disposal : Neutralize with 10% aqueous NaOH and incinerate as halogenated waste .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to remove non-polar byproducts .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–30% EtOAc in hexane) for high-resolution separation .
Advanced Research Questions
Q. How can researchers design experiments to optimize the fluorination step in this compound synthesis?
- Methodological Answer :
- DoE Approach : Use response surface methodology (RSM) to model variables:
- Factors : Fluorinating agent equivalents, reaction time, solvent polarity.
- Responses : Yield, byproduct formation.
- Case Study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) allows precise control of temperature and reagent mixing, reducing side reactions .
Q. What mechanistic insights explain the regioselectivity of chlorine substitution at position 5 in the piperidine ring?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for substitution at positions 2, 4, and 5. Electron-withdrawing fluorine atoms at position 3 direct electrophiles to position 5 via inductive effects .
- Experimental Validation : Synthesize analogs (e.g., 5-bromo derivatives) and analyze substitution patterns via X-ray crystallography .
Q. How can HPLC methods be tailored to resolve co-eluting impurities in this compound?
- Methodological Answer :
- Column Selection : Use a chiral stationary phase (e.g., Chiralpak AD-H) for enantiomeric separation.
- Mobile Phase Optimization : Adjust pH (e.g., 6.5 ammonium acetate buffer) and gradient slope to improve resolution of polar byproducts .
Q. How should researchers address discrepancies between experimental NMR data and computational predictions?
- Methodological Answer :
- Error Sources : Check for solvent effects (e.g., CDCl₃ vs. DMSO-d6 shifts) and conformational flexibility (piperidine ring puckering) .
- Validation : Cross-reference with solid-state NMR or X-ray structures to confirm dominant conformers .
Q. What stability studies are critical for ensuring the reliability of this compound in long-term experiments?
- Methodological Answer :
- Accelerated Degradation Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS.
- Kinetic Analysis : Calculate shelf life using Arrhenius plots (activation energy for hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
